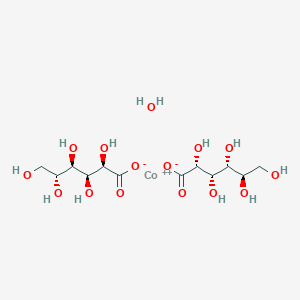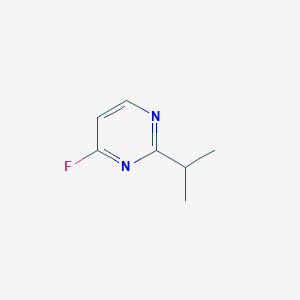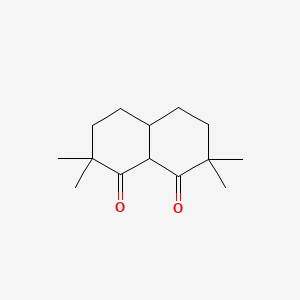
2,2,7,7-Tetramethylhexahydronaphthalene-1,8(2H,8aH)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,7,7-Tetramethylhexahydronaphthalene-1,8(2H,8aH)-dione is an organic compound with a unique structure characterized by its tetramethyl substitution on a hexahydronaphthalene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,7,7-Tetramethylhexahydronaphthalene-1,8(2H,8aH)-dione typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Starting from simple aldehydes or ketones, followed by cyclization and methylation steps.
Catalytic Hydrogenation: Using catalysts such as palladium or platinum to hydrogenate naphthalene derivatives.
Industrial Production Methods
Industrial production methods would likely involve scalable processes such as:
Continuous Flow Chemistry: For efficient and consistent production.
Batch Processing: Involving large reactors and controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,7,7-Tetramethylhexahydronaphthalene-1,8(2H,8aH)-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,7,7-Tetramethylhexahydronaphthalene-1,8(2H,8aH)-dione would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Tetramethylnaphthalene: Similar structure but without the hexahydro modification.
Hexahydronaphthalene Derivatives: Compounds with similar hydrogenated naphthalene backbones.
Uniqueness
2,2,7,7-Tetramethylhexahydronaphthalene-1,8(2H,8aH)-dione is unique due to its specific substitution pattern and hydrogenation, which may confer distinct chemical and physical properties compared to its analogs.
For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
Molecular Formula |
C14H22O2 |
|---|---|
Molecular Weight |
222.32 g/mol |
IUPAC Name |
2,2,7,7-tetramethyl-3,4,4a,5,6,8a-hexahydronaphthalene-1,8-dione |
InChI |
InChI=1S/C14H22O2/c1-13(2)7-5-9-6-8-14(3,4)12(16)10(9)11(13)15/h9-10H,5-8H2,1-4H3 |
InChI Key |
OVMAVLJLIMHKQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2CCC(C(=O)C2C1=O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-pyrimido[1,2-a]pyrimidin-2-one](/img/structure/B13121266.png)
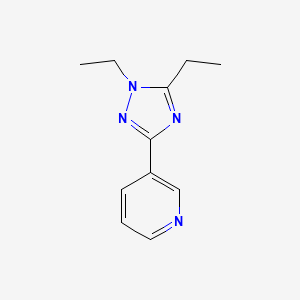
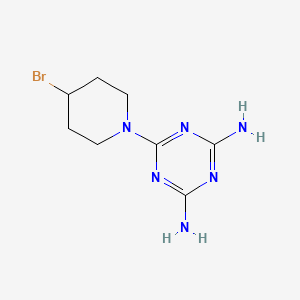
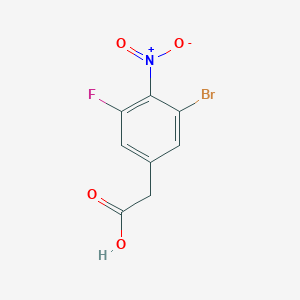
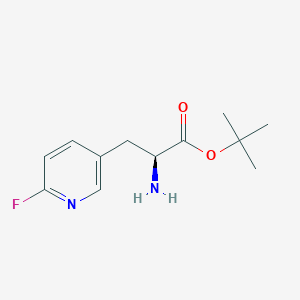
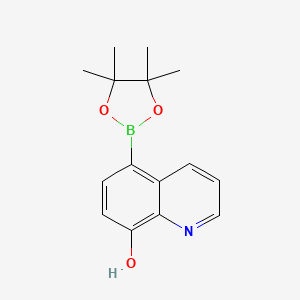

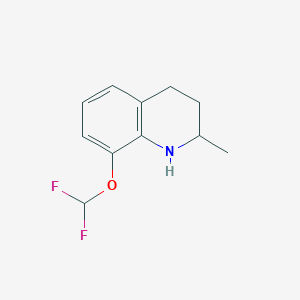
![4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13121303.png)


![tert-butyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride](/img/structure/B13121324.png)
